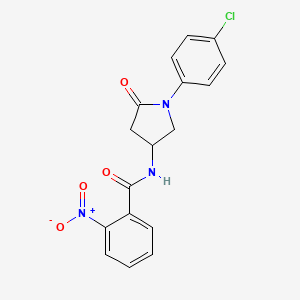

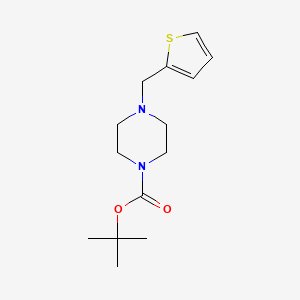

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 77278-68-3 . It has a molecular weight of 282.41 and its IUPAC name is tert-butyl 4- (2-thienylmethyl)-1-piperazinecarboxylate .

Physical And Chemical Properties Analysis

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate has a molecular weight of 282.41 . It should be stored at a temperature of 28 C .Scientific Research Applications

Medicinal Chemistry and Drug Development

TBTPC serves as a valuable building block in medicinal chemistry due to its structural versatility. Researchers have explored its potential in designing novel drugs. Key aspects include:

- Antibacterial Activity : TBTPC derivatives have demonstrated moderate antibacterial activity against various microorganisms .

Biological Activity and Drug Discovery

TBTPC’s conformational flexibility and polar nitrogen atoms enhance interactions with macromolecules. Researchers explore its potential in:

Polymer Chemistry

TBTPC derivatives contribute to polymer synthesis:

- α,β-Poly(2-oxazoline) Lipopolymers : TBTPC participates in the termination step during the synthesis of these polymers .

Natural Product Precursors

TBTPC derivatives serve as precursors to biologically active natural products:

Crystallography and Structural Studies

TBTPC’s crystal structures provide insights into its conformation and intermolecular interactions. Researchers use techniques like X-ray diffraction to analyze its architecture .

Future Directions

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and development of piperazine derivatives like Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate could be a promising area for future research.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate” are currently unknown. This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists . The thiophen-2-ylmethyl group may influence the compound’s interaction with its targets, potentially altering receptor binding or signal transduction .

Biochemical Pathways

Given the compound’s structural similarity to piperazine, it may influence pathways involving neurotransmission

Pharmacokinetics

Piperazine derivatives are generally well absorbed and widely distributed in the body . The tert-butyl group may influence the compound’s metabolic stability, while the thiophen-2-ylmethyl group may affect its distribution

Result of Action

Based on its structural similarity to piperazine, it may influence neurotransmission, potentially leading to changes in neuronal activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets

properties

IUPAC Name |

tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-6-15(7-9-16)11-12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCORMTCZQFGXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)